molecular formula C9H10N2O B15279761 5,6,7,8-Tetrahydro-9H-cyclohepta[d]pyrimidin-9-one

5,6,7,8-Tetrahydro-9H-cyclohepta[d]pyrimidin-9-one

Katalognummer: B15279761
Molekulargewicht: 162.19 g/mol
InChI-Schlüssel: FMXZCWZVYUREAG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,6,7,8-Tetrahydro-9H-cyclohepta[d]pyrimidin-9-one is a heterocyclic compound with a unique structure that incorporates both a pyrimidine ring and a cycloheptane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydro-9H-cyclohepta[d]pyrimidin-9-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of a suitable amine with a diketone, followed by cyclization and reduction steps. The reaction conditions often require the use of solvents such as dioxane and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The scalability of the synthesis is crucial for its application in various industries.

Analyse Chemischer Reaktionen

Types of Reactions

5,6,7,8-Tetrahydro-9H-cyclohepta[d]pyrimidin-9-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce functional groups like alkyl or aryl groups into the molecule.

Wissenschaftliche Forschungsanwendungen

5,6,7,8-Tetrahydro-9H-cyclohepta[d]pyrimidin-9-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5,6,7,8-Tetrahydro-9H-cyclohepta[d]pyrimidin-9-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect signaling pathways related to cell growth and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5,6,7,8-Tetrahydro-9H-cyclohepta[b]pyridin-9-one: This compound has a similar structure but with a pyridine ring instead of a pyrimidine ring.

    6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-9-one: Another similar compound with slight variations in the ring structure.

Uniqueness

5,6,7,8-Tetrahydro-9H-cyclohepta[d]pyrimidin-9-one is unique due to its specific ring structure and the presence of both a pyrimidine and a cycloheptane ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Eigenschaften

Molekularformel

C9H10N2O

Molekulargewicht

162.19 g/mol

IUPAC-Name

5,6,7,8-tetrahydrocyclohepta[d]pyrimidin-9-one

InChI

InChI=1S/C9H10N2O/c12-8-4-2-1-3-7-5-10-6-11-9(7)8/h5-6H,1-4H2

InChI-Schlüssel

FMXZCWZVYUREAG-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(=O)C2=NC=NC=C2C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.